REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.C(O)(=O)C>O1CCCC1.CN(C)C=O.O>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][S:8][C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
50.47 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
54.2 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under an atmosphere of nitrogen, and the resulting mixture was stirred for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst ice-cooling
|
Type
|
STIRRING
|
Details
|
was then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
whilst ice-cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order
|
Type
|
CUSTOM
|
Details
|
The resulting solution was then dried
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of cyclohexane and tetrahydrofuran as the eluent
|
Type
|
CUSTOM
|
Details
|
The eluted product was recrystallized from a mixture of tetrahydrofuran and hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CSC2=CC=C(C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |